molecular formula C18H16F2N2O3 B2610503 1-(2,6-Difluorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea CAS No. 1448027-51-7

1-(2,6-Difluorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea

Cat. No.: B2610503
CAS No.: 1448027-51-7
M. Wt: 346.334
InChI Key: CEVKMCWVJHOEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound belongs to the class of urea derivatives and has been synthesized by following a specific method.

Scientific Research Applications

Urease Inhibitors for Medical Applications

Urease inhibitors, including urea derivatives, have been extensively studied for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. The search for effective urease inhibitors has led to the exploration of various chemical classes, including urea derivatives, highlighting their significance in developing new therapeutic agents for infections related to urease activity. These inhibitors could offer alternatives to currently used treatments, which may have severe side effects (Kosikowska & Berlicki, 2011).

Biosensors for Urea Detection

The development of urea biosensors is a significant area of research, with applications in medical diagnostics and environmental monitoring. Urea biosensors utilize urease to detect and quantify urea concentration, showcasing the importance of urea and its derivatives in creating sensitive and selective detection systems. These biosensors have applications ranging from diagnosing urea-related metabolic disorders to monitoring water quality, demonstrating the versatility of urea-based technologies (Botewad et al., 2021).

Urea Derivatives in Drug Design

Urea derivatives play a crucial role in drug design due to their unique hydrogen-binding capabilities. They have been incorporated into small molecules with a broad range of bioactivities, acting as modulators for various biological targets. This research underscores the importance of urea derivatives in medicinal chemistry, where they contribute to the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap et al., 2017).

Urea as a Hydrogen Carrier

Investigations into urea's potential as a hydrogen carrier for fuel cells have highlighted its advantages, including non-toxicity, stability, and easy transport and storage. This research positions urea and its derivatives as promising candidates for sustainable and long-term energy supply solutions, offering an alternative to conventional hydrogen carriers with the advantage of using a widely available and cheap commodity (Rollinson et al., 2011).

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-24-15-9-2-3-10-16(15)25-12-5-4-11-21-18(23)22-17-13(19)7-6-8-14(17)20/h2-3,6-10H,11-12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVKMCWVJHOEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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